2-Chloro-1,1-dimethoxypropane
Overview
Description
2-Chloro-1,1-dimethoxypropane is an organic compound with the molecular formula C5H11ClO2 and a molecular weight of 138.59 g/mol . It is a colorless liquid with a boiling point of 126-127°C and a density of 1.059 g/mL at 20°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Chloro-1,1-dimethoxypropane is an organic compound
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Preparation Methods
2-Chloro-1,1-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-1-propanol with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-1,1-dimethoxypropane undergoes various chemical reactions, including substitution and elimination reactions. In substitution reactions, the chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of corresponding alcohols or ethers . Common reagents used in these reactions include sodium hydroxide and potassium tert-butoxide. The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
2-Chloro-1,1-dimethoxypropane has several applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of other organic compounds . In biology and medicine, it may be used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. In industry, it is utilized in the production of various chemicals and materials, including polymers and resins .
Comparison with Similar Compounds
2-Chloro-1,1-dimethoxypropane can be compared with other similar compounds, such as 2-chloro-1,1-dimethoxyethane and 2-chloro-1,1-dimethoxybutane . These compounds share similar chemical structures and reactivity but differ in the length of their carbon chains. The unique properties of this compound, such as its specific boiling point and density, make it suitable for particular applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-chloro-1,1-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYKAPHTJDDRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408920 | |
Record name | 2-Chloro-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87894-32-4 | |
Record name | 2-Chloro-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropropionaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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